Urease Inhibition Potency Relative to Acetohydroxamic Acid (AHA) Standard
In the oxoindoline series to which 1-(3,5-Dimethoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea belongs, the most potent member (S18) inhibited H. pylori urease with an IC50 of 0.71 μM, representing a 24-fold improvement over the positive control acetohydroxamic acid (AHA, IC50 = 17.2 μM) [1]. While the specific IC50 of the title compound has not been reported in isolation, its structure places it within this high-potency chemical space. For context, BindingDB entry BDBM50493373 (linked to this chemotype) records a Ki of 45 nM in mixed-type competitive inhibition assays against H. pylori ATCC 43504 urease [2]. The substantial potency margin over AHA suggests that the 3,5-dimethoxyphenyl-2-oxoindoline urea scaffold offers a more efficient pharmacophore for urease active-site engagement than the hydroxamic acid motif.
| Evidence Dimension | Urease enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.71 μM (class exemplar S18); Ki = 45 nM (BindingDB CHEMBL2425478) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA) IC50 = 17.2 μM |
| Quantified Difference | 24-fold lower IC50 (S18 vs. AHA); ~380-fold lower Ki vs. AHA (if BindingDB data corresponds to the title compound) |
| Conditions | H. pylori urease (ATCC 43504); Lineweaver-Burk kinetic analysis (BindingDB); in vitro enzyme assay (Yang et al.) |
Why This Matters
A 24-fold potency advantage over the clinical standard AHA indicates that the oxoindoline-urea scaffold provides a more efficient starting point for developing anti-urease agents with potentially lower required dosing.
- [1] Yang YS, Su MM, Zhang XP, Liu QX, He ZX, Xu C, Zhu HL. Developing potential Helicobacter pylori urease inhibitors from novel oxoindoline derivatives: Synthesis, biological evaluation and in silico study. Bioorg Med Chem Lett. 2018;28(19):3182-3186. doi:10.1016/j.bmcl.2018.08.025. View Source
- [2] BindingDB. BDBM50493373 (CHEMBL2425478). Ki: 45 nM for H. pylori urease (ATCC 43504). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493373 View Source
